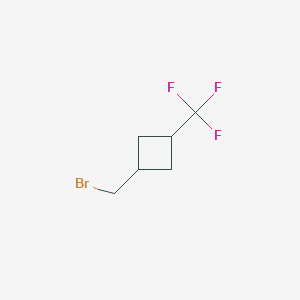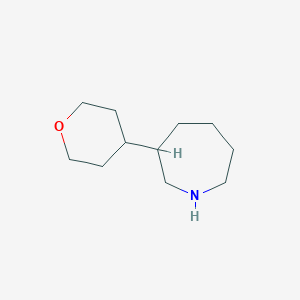
3-(Oxan-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-4-yl)azepane is a chemical compound with the CAS Number: 1547080-97-6 . It has a molecular weight of 183.29 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(tetrahydro-2H-pyran-4-yl)azepane . The InChI code for this compound is 1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 183.29 . The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Significance
Azepane-based motifs, including compounds like "3-(Oxan-4-yl)azepane," play a crucial role in drug discovery due to their structural diversity and pharmacological properties. These compounds have been developed into more than 20 FDA-approved drugs used to treat a variety of diseases. Azepane derivatives are investigated for their potential as anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. The review by Gao-Feng Zha et al. (2019) emphasizes the importance of azepane-based compounds in medicinal chemistry and outlines the structure-activity relationships (SAR) and molecular docking studies for future drug discovery efforts Gao-Feng Zha, K. Rakesh, H. M. Manukumar, C. S. Shantharam, & Sihui Long, 2019.
Environmental and Industrial Applications
The review by Zhi-Long Xiu and A. Zeng (2008) explores the biotechnological production of chemicals like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, from polymers to solvents. This research highlights the importance of efficient separation and purification processes for these biologically produced compounds, which could indirectly relate to the utility of "this compound" in facilitating such processes or as a structural analog for designing more efficient production pathways Zhi-Long Xiu & A. Zeng, 2008.
Catalytic and Synthetic Chemistry
Compounds related to "this compound" find applications in catalytic processes and synthetic chemistry, as highlighted by the work of J. Safari and Soheila Gandomi-Ravandi (2014). Their review on azines, including azepane derivatives, discusses the synthesis, properties, applications, and reactivity of these compounds, indicating their relevance in organometallic chemistry and potential for creating novel materials and catalysts J. Safari & Soheila Gandomi-Ravandi, 2014.
Advanced Material Applications
The direct application of ozone in aquaculture, as reviewed by A. Powell and J. W. S. Scolding (2018), showcases the use of powerful oxidants for water treatment, which can relate to the chemical properties of "this compound" in terms of its potential oxidative stability or use in materials designed for environmental applications. This research points towards the need for safe and effective water treatment solutions in aquaculture and potentially other industries A. Powell & J. W. S. Scolding, 2018.
Safety and Hazards
The safety information for 3-(Oxan-4-yl)azepane includes several hazard statements: H302, H312, H315, H318, H332, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDCNQDCJXNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

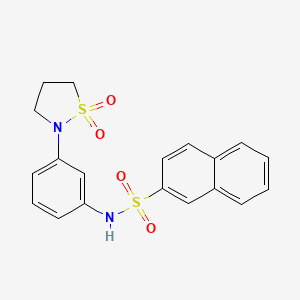
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723438.png)
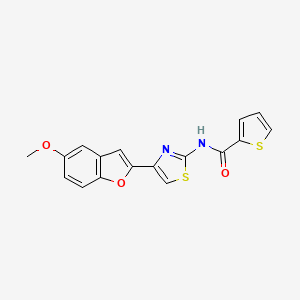
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)
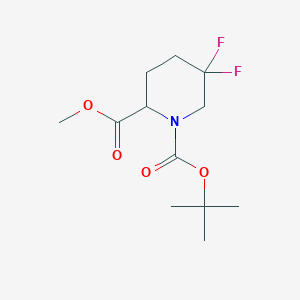

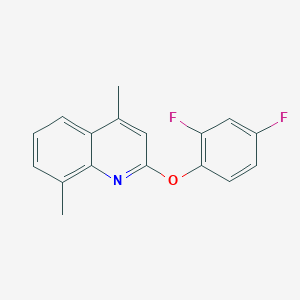
![methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2723450.png)
![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2723452.png)
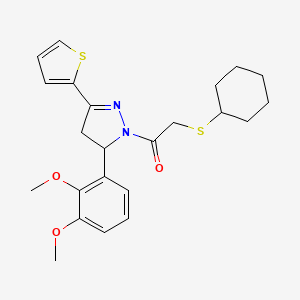
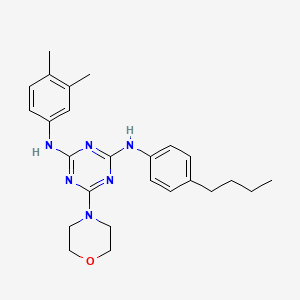
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
